molecular formula C11H4Cl3F3N2 B6311245 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine CAS No. 2088942-72-5

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine

Cat. No.: B6311245
CAS No.: 2088942-72-5
M. Wt: 327.5 g/mol
InChI Key: MHNBZMYZYAUHKT-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a trichloropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale trifluoromethylation processes, which are optimized for high yield and purity. These methods may include the use of transition metal catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the trichloropyrimidine core contribute to the compound’s reactivity and ability to interact with various biological molecules. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine is unique due to its specific combination of a trifluoromethyl group and a trichloropyrimidine core. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

2,4,6-trichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl3F3N2/c12-8-7(9(13)19-10(14)18-8)5-2-1-3-6(4-5)11(15,16)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNBZMYZYAUHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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